Cas no 2228839-29-8 (3-1-(aminomethyl)-3,3-difluorocyclobutyl-4-nitrophenol)

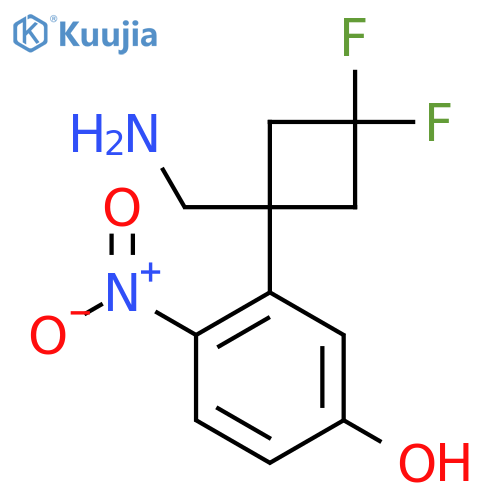

2228839-29-8 structure

商品名:3-1-(aminomethyl)-3,3-difluorocyclobutyl-4-nitrophenol

3-1-(aminomethyl)-3,3-difluorocyclobutyl-4-nitrophenol 化学的及び物理的性質

名前と識別子

-

- 3-1-(aminomethyl)-3,3-difluorocyclobutyl-4-nitrophenol

- EN300-1951070

- 3-[1-(aminomethyl)-3,3-difluorocyclobutyl]-4-nitrophenol

- 2228839-29-8

-

- インチ: 1S/C11H12F2N2O3/c12-11(13)4-10(5-11,6-14)8-3-7(16)1-2-9(8)15(17)18/h1-3,16H,4-6,14H2

- InChIKey: DTNUUBDDCIOBBD-UHFFFAOYSA-N

- ほほえんだ: FC1(CC(C2C=C(C=CC=2[N+](=O)[O-])O)(CN)C1)F

計算された属性

- せいみつぶんしりょう: 258.08159857g/mol

- どういたいしつりょう: 258.08159857g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 338

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 92.1Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

3-1-(aminomethyl)-3,3-difluorocyclobutyl-4-nitrophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1951070-0.05g |

3-[1-(aminomethyl)-3,3-difluorocyclobutyl]-4-nitrophenol |

2228839-29-8 | 0.05g |

$1080.0 | 2023-09-17 | ||

| Enamine | EN300-1951070-5.0g |

3-[1-(aminomethyl)-3,3-difluorocyclobutyl]-4-nitrophenol |

2228839-29-8 | 5g |

$3728.0 | 2023-05-26 | ||

| Enamine | EN300-1951070-10g |

3-[1-(aminomethyl)-3,3-difluorocyclobutyl]-4-nitrophenol |

2228839-29-8 | 10g |

$5528.0 | 2023-09-17 | ||

| Enamine | EN300-1951070-0.5g |

3-[1-(aminomethyl)-3,3-difluorocyclobutyl]-4-nitrophenol |

2228839-29-8 | 0.5g |

$1234.0 | 2023-09-17 | ||

| Enamine | EN300-1951070-1.0g |

3-[1-(aminomethyl)-3,3-difluorocyclobutyl]-4-nitrophenol |

2228839-29-8 | 1g |

$1286.0 | 2023-05-26 | ||

| Enamine | EN300-1951070-1g |

3-[1-(aminomethyl)-3,3-difluorocyclobutyl]-4-nitrophenol |

2228839-29-8 | 1g |

$1286.0 | 2023-09-17 | ||

| Enamine | EN300-1951070-5g |

3-[1-(aminomethyl)-3,3-difluorocyclobutyl]-4-nitrophenol |

2228839-29-8 | 5g |

$3728.0 | 2023-09-17 | ||

| Enamine | EN300-1951070-2.5g |

3-[1-(aminomethyl)-3,3-difluorocyclobutyl]-4-nitrophenol |

2228839-29-8 | 2.5g |

$2520.0 | 2023-09-17 | ||

| Enamine | EN300-1951070-10.0g |

3-[1-(aminomethyl)-3,3-difluorocyclobutyl]-4-nitrophenol |

2228839-29-8 | 10g |

$5528.0 | 2023-05-26 | ||

| Enamine | EN300-1951070-0.25g |

3-[1-(aminomethyl)-3,3-difluorocyclobutyl]-4-nitrophenol |

2228839-29-8 | 0.25g |

$1183.0 | 2023-09-17 |

3-1-(aminomethyl)-3,3-difluorocyclobutyl-4-nitrophenol 関連文献

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

2228839-29-8 (3-1-(aminomethyl)-3,3-difluorocyclobutyl-4-nitrophenol) 関連製品

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬